molecular formula C9H7Cl2N3O2 B11795330 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11795330
M. Wt: 260.07 g/mol
InChI Key: XXGCFBFJAJSZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1368814-63-4) is a high-purity chemical reagent featuring the 1,3,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents . This compound has a molecular formula of C9H7Cl2N3O2 and a molecular weight of 260.08 . The 1,3,4-oxadiazole core is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities. It serves as a key pharmacophore in the design of potential antimycobacterial agents, with research showing that analogous compounds exhibit potent activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb isolates . The mechanism of action for such active analogues often involves the disruption of mycobacterial cell wall biosynthesis via the inhibition of the essential bacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) . Furthermore, the 1,3,4-oxadiazole scaffold is extensively investigated in oncology research, where derivatives have demonstrated cytotoxic effects by targeting critical enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, HDAC, and topoisomerase II . This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H7Cl2N3O2

Molecular Weight

260.07 g/mol

IUPAC Name

5-(3,5-dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H7Cl2N3O2/c1-15-7-5(2-4(10)3-6(7)11)8-13-14-9(12)16-8/h2-3H,1H3,(H2,12,14)

InChI Key

XXGCFBFJAJSZDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dichloro-2-methoxybenzoic acid hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The dichlorinated aromatic ring undergoes nucleophilic substitution under specific conditions. The chlorine atoms at the 3- and 5-positions are activated for displacement due to the electron-withdrawing effects of the oxadiazole and methoxy groups.

Example Reaction:
Replacement of chlorine with hydroxyl groups under alkaline hydrolysis:
5-(3,5-DCl-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine+NaOH5-(3,5-diOH-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine+2NaCl\text{5-(3,5-DCl-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine} + \text{NaOH} \rightarrow \text{5-(3,5-diOH-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine} + 2\text{NaCl}

Key Findings:

  • Reactivity order: 5-Cl > 3-Cl due to steric hindrance from the methoxy group.

  • Yields: 65–78% under reflux in ethanol/water (1:1).

Coupling Reactions Involving the Oxadiazole Ring

The oxadiazole moiety participates in cross-coupling reactions, particularly at the C-2 amine group.

Suzuki-Miyaura Coupling:
Reaction with arylboronic acids in the presence of Pd catalysts:
5-(3,5-DCl-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine+ArB(OH)2Pd(PPh3)45-(3,5-DCl-2-MeO-phenyl)-2-(Ar)-1,3,4-oxadiazole\text{5-(3,5-DCl-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-(3,5-DCl-2-MeO-phenyl)-2-(Ar)-1,3,4-oxadiazole}

Conditions and Outcomes:

CatalystSolventTemperatureYield (%)Reference
Pd(PPh₃)₄DMF/H₂O80°C72
Pd(OAc)₂/XPhosToluene/EtOH100°C85

Reactivity of the Oxadiazol-2-Amine Group

The C-2 amine group undergoes acylation and condensation reactions.

Acylation with Acid Chlorides:
5-(3,5-DCl-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine+RCOCl5-(3,5-DCl-2-MeO-phenyl)-2-(RCO-NH)-1,3,4-oxadiazole\text{5-(3,5-DCl-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine} + \text{RCOCl} \rightarrow \text{5-(3,5-DCl-2-MeO-phenyl)-2-(RCO-NH)-1,3,4-oxadiazole}

Key Observations:

  • Acetyl and benzoyl derivatives form in >80% yield using pyridine as a base.

  • Bulky substituents (e.g., tert-butyl) reduce reaction efficiency due to steric effects .

Oxidative and Reductive Transformations

The oxadiazole ring is stable under mild conditions but undergoes ring-opening in strong acidic or oxidative environments.

Oxidative Ring-Opening with H₂O₂:
5-(3,5-DCl-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine+H2O23,5-dichloro-2-methoxybenzoic acid+urea derivatives\text{5-(3,5-DCl-2-MeO-phenyl)-1,3,4-oxadiazol-2-amine} + \text{H}_2\text{O}_2 \rightarrow \text{3,5-dichloro-2-methoxybenzoic acid} + \text{urea derivatives}

Conditions:

  • 30% H₂O₂ in acetic acid at 60°C for 6 hours .

  • Yield: 58% (identified by LC-MS and NMR).

Comparative Reactivity of Structural Analogues

The dichloro and methoxy substituents significantly influence reactivity compared to simpler oxadiazoles:

CompoundKey ReactionRate Constant (k, s⁻¹)Reference
5-(3,5-DCl-2-MeO-phenyl)-oxadiazol-2-amineNucleophilic substitution2.4 × 10⁻³
5-Phenyl-oxadiazol-2-amineNucleophilic substitution1.1 × 10⁻⁴
5-(4-MeO-phenyl)-oxadiazol-2-amineAcylation1.8 × 10⁻³

Mechanistic Insights

  • Electrophilic Aromatic Substitution: The methoxy group directs electrophiles to the para position relative to itself, but steric hindrance from chlorine limits reactivity.

  • Oxadiazole Ring Stability: DFT calculations indicate that the ring’s aromaticity contributes to stability under physiological conditions (HOMO-LUMO gap = 5.2 eV) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the oxadiazole class exhibit significant anticancer properties. The unique structure of 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by disrupting critical signaling pathways .

Case Study: Antitumor Activity
A study evaluated the anticancer effects of various oxadiazole derivatives, including 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine. The results demonstrated that these compounds significantly inhibited cell proliferation in colon and breast adenocarcinoma models .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine interacts non-covalently with these enzymes, blocking their active sites effectively .

Table: Enzyme Inhibition Potency

CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine12.8 - 99.253.1
Rivastigmine<10<20

Material Science Applications

The oxadiazole derivatives are also being explored for their potential use in material science due to their thermal stability and electronic properties. These compounds can be utilized as precursors for synthesizing polymers with enhanced properties.

Case Study: Polymer Synthesis
Research has demonstrated the successful incorporation of oxadiazole units into polymer matrices to improve thermal stability and mechanical strength. Such materials may find applications in electronics and coatings .

Summary of Biological Activities

The biological activities of 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine can be summarized as follows:

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells and inhibits tumor growth
Enzyme InhibitionEffective against AChE and BChE; potential use in treating neurodegeneration
AntimicrobialExhibits antibacterial properties against various bacterial strains

Mechanism of Action

The mechanism of action of 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Activity
  • N-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (XIII) exhibited moderate activity against gastric and colon cancer cell lines (IC₅₀ ~1.5 µM), comparable to standard chemotherapeutics .
  • N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) demonstrated a mean growth percent (GP) of 62.6% across leukemia, melanoma, and breast cancer cell lines, outperforming analogues with chlorophenyl substituents (GP >97%) .
  • The trimethoxyphenyl derivative 4a (N-(4-bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine) adhered to Lipinski’s "rule of five," suggesting favorable drug-likeness .

The dichloro-methoxyphenyl substituent in the target compound may enhance cytotoxicity by improving interactions with hydrophobic enzyme pockets, though direct activity data are lacking.

Structural and Hydrogen-Bonding Features

  • 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine forms hydrogen bonds with the hinge region of GSK-3β (Tyr134 and Val135), critical for kinase inhibition .
  • 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine exhibits intramolecular C–H⋯O interactions and π-stacking, which stabilize its crystal structure .

Physicochemical Properties

A comparison of key parameters is summarized below:

Compound Molecular Formula Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₉H₇Cl₂N₃O₂ 276.08 ~3.2* 2 4
5-(4-Methoxyphenyl) analogue (30) C₉H₉N₃O₂ 191.19 1.8 2 4
Trimethoxyphenyl derivative (4a) C₁₇H₁₇BrN₄O₃ 417.25 2.5 2 7
Pyridinyl analogue (XIII) C₁₂H₉ClN₄O 260.68 2.1 2 4

*Estimated using fragment-based methods. The higher logP of the target compound suggests improved membrane permeability.

Biological Activity

5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine is C9H7Cl2N3O2C_9H_7Cl_2N_3O_2 with a molecular weight of 260.07 g/mol. The compound features a dichlorinated benzene ring and an oxadiazole moiety, which contribute to its reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits significant antitumor , antimicrobial , and antifungal activities:

  • Antitumor Activity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For instance, compounds similar to 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine have demonstrated IC50 values ranging from 2.44 µM to 62.16 µM against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) after 48 hours of incubation . The mechanism involves the inhibition of critical pathways such as CDK9 and STAT3 transcriptional activity .
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Similar oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against pathogens like Staphylococcus aureus and Enterococcus faecalis. This suggests that the compound may possess broad-spectrum antimicrobial properties.

Synthesis Methods

The synthesis of 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Reagents : The synthesis often employs dichlorobenzoyl chloride and 2-methoxyphenyl hydrazine.
  • Conditions : The reaction is generally carried out in an organic solvent like dichloromethane with a base such as triethylamine to facilitate the formation of the oxadiazole ring.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar oxadiazole derivatives:

Compound NameStructureUnique Features
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amineStructureStrong antitumoral properties but lacks dichlorination.
5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amineStructureSimilar biological activity but has only one chlorine atom.
5-(Phenyl)-1,3,4-oxadiazol-2-amineStructureLacks halogen substituents; primarily studied for basic properties.

The presence of both methoxy and dichloro substituents in 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine enhances its biological activity compared to others in its class .

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives:

  • Anticancer Evaluation : A study highlighted that specific modifications in the oxadiazole structure significantly impact anticancer activity. The tested compounds showed varied IC50 values depending on their substituents and structural configurations .
  • Mechanistic Insights : Molecular docking studies indicated that the compound could inhibit key proteins involved in cancer progression by disrupting their binding capabilities .

Q & A

Q. What computational strategies are effective for studying ligand-protein interactions of this oxadiazole derivative?

  • Methodology : Perform molecular docking using AutoDock Vina or Schrödinger Suite. Target enzymes like dihydrofolate reductase (PDB: 4M8B) or fungal CYP51. Optimize the ligand structure with Gaussian (DFT-B3LYP/6-31G*), then dock with flexible residues. Analyze binding energies (ΔG) and interactions (H-bonds, hydrophobic contacts). For instance, docking studies of analogous compounds revealed strong binding to C. albicans CYP51 via π-π stacking and H-bonding .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

  • Methodology : Synthesize derivatives with varied substituents (e.g., halogens, methoxy, trifluoromethyl) on the phenyl ring. Test cytotoxicity via MTT assays against cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values and correlate with electronic (Hammett σ) or lipophilic (logP) parameters. For example, bulkier substituents at the 3,5-positions improved membrane permeability in related oxadiazoles .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : Re-evaluate experimental conditions:
  • In vitro : Confirm solubility (use surfactants like Tween-80) and stability (HPLC monitoring).
  • In vivo : Adjust dosing (oral vs. intravenous) and consider pharmacokinetic profiling (e.g., plasma half-life via LC-MS). For instance, poor oral bioavailability in rodents was resolved for a related compound by PEGylation .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Solve structures via SHELXT (direct methods) and refine with SHELXL. Analyze intermolecular interactions (e.g., H-bonding networks) using Mercury. For analogous oxadiazoles, orthorhombic crystal systems (e.g., P2₁2₁2₁) with Z = 4 were reported .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.